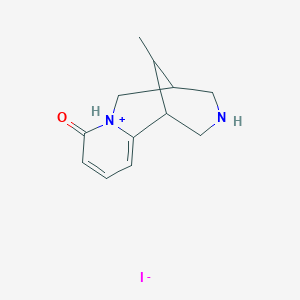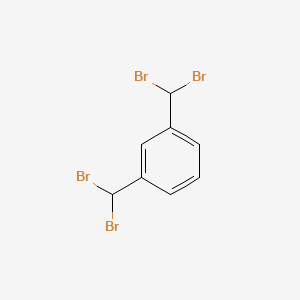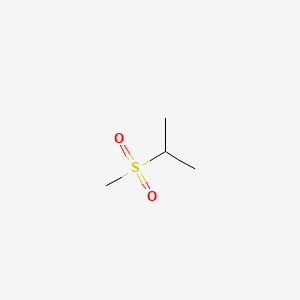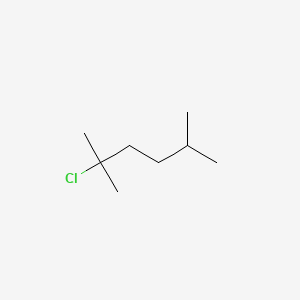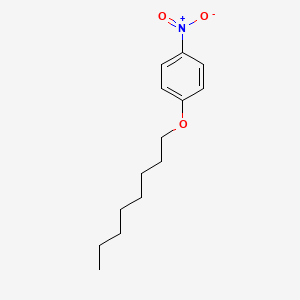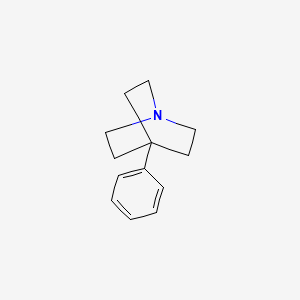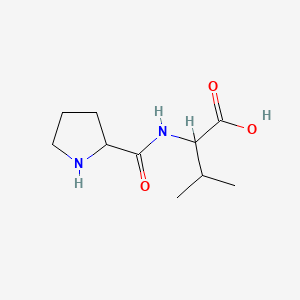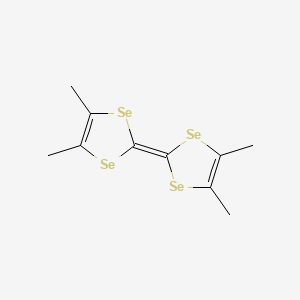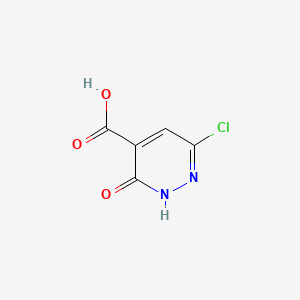
4-(4-Chlorphenyl)isoxazol-5-amin
Übersicht
Beschreibung
Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “5-Amino-3-(4-chlorophenyl)isoxazole” can be found in various databases .Chemical Reactions Analysis
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular weight of 194.6177 g/mol . Its melting point is between 162 and 165 °C .Wissenschaftliche Forschungsanwendungen
Krebsforschung
Isoxazol-Derivate, darunter 4-(4-Chlorphenyl)isoxazol-5-amin, haben in der Krebsforschung vielversprechende Ergebnisse gezeigt. Sie haben eine zytotoxische Wirkung gegen verschiedene Krebszelllinien gezeigt. Das Vorhandensein des Isoxazolrings soll die Proliferation von Krebszellen stören, was ihn zu einem wertvollen Gerüst für die Entwicklung neuer Krebsmittel macht .
Entzündungshemmende Mittel
Die entzündungshemmenden Eigenschaften von Isoxazolverbindungen sind gut dokumentiertThis compound kann als Vorläufer für die Synthese von Medikamenten dienen, die entzündliche Signalwege angreifen, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen führt .
Antibakterielle Wirkung
Isoxazol-Derivate sind dafür bekannt, antimikrobielle Eigenschaften zu besitzenThis compound kann bei der Synthese neuer antimikrobieller Mittel eingesetzt werden, die gegen resistente Bakterien- und Pilzstämme kämpfen und so einem dringenden Bedarf angesichts zunehmender Antibiotikaresistenz gerecht werden .
Antivirene Anwendungen
Das Strukturmotiv von Isoxazol wurde auf seine antiviralen Fähigkeiten untersucht. Derivate von This compound könnten die Virusreplikation möglicherweise hemmen und so einen Weg für die Entwicklung neuartiger antiviraler Medikamente bieten .
Antidepressive und angstlösende Wirkungen
Untersuchungen haben gezeigt, dass Isoxazol-Derivate therapeutisches Potenzial als Antidepressiva und Anxiolytika haben könnten. Die Modifikation von This compound könnte zur Entdeckung neuer Medikamente führen, die Neurotransmittersysteme modulieren, die an der Stimmungsregulation beteiligt sind .
Antiepileptische Eigenschaften
Der Isoxazolring ist ein gemeinsames Merkmal in mehreren AntiepileptikaThis compound könnte ein wichtiger Zwischenstoff bei der Entwicklung neuer Medikamente zur Behandlung von Epilepsie und anderen Krampfanfällen sein .
Entwicklung von Schmerzmitteln
Isoxazol-Derivate wurden auf ihre analgetischen Eigenschaften untersucht. Daher könnte This compound verwendet werden, um schmerzlindernde Medikamente zu entwickeln, die eine Alternative zu aktuellen Analgetika bieten, möglicherweise mit weniger Nebenwirkungen .
Immunmodulatorische Wirkungen
Das immunmodulatorische Potenzial von Isoxazolverbindungen ist ein Bereich wachsenden InteressesThis compound könnte zur Entwicklung von Medikamenten beitragen, die die Immunantwort modulieren, was zur Behandlung von Autoimmunerkrankungen und in der Transplantationsmedizin vorteilhaft ist .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Moreover, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit or activate enzymes involved in the metabolism of drugs and endogenous compounds, leading to changes in their concentration and activity. Understanding the metabolic pathways of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- within tissues also determines its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- provides insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZGFUKSSKIWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214126 | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64047-49-0 | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 5-amino-4-(p-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



